molecular formula C5H4FNO2 B13929376 4,5-Dihydroxy-2-fluoropyridine

4,5-Dihydroxy-2-fluoropyridine

Cat. No.: B13929376
M. Wt: 129.09 g/mol
InChI Key: VWRPSQORKORUFZ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-fluoropyridine is a fluorinated pyridine derivative featuring hydroxyl groups at the 4- and 5-positions and a fluorine atom at the 2-position. This combination may render the compound valuable in pharmaceutical or agrochemical applications, though further empirical studies are needed to confirm these hypotheses.

Properties

Molecular Formula

C5H4FNO2

Molecular Weight

129.09 g/mol

IUPAC Name

2-fluoro-5-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C5H4FNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8)

InChI Key

VWRPSQORKORUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-fluoropyridine typically involves the selective fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired compound.

Industrial Production Methods: Industrial production of 4,5-Dihydroxy-2-fluoropyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-2-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dihydroxy-2-fluoropyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine Derivatives

Compound Substituents Key Electronic Effects Evidence Reference
4,5-Dihydroxy-2-fluoropyridine 2-F, 4-OH, 5-OH -OH groups: Strong electron-donating (resonance); -F: Electron-withdrawing (inductive) N/A (inferred)
2,4-Dibromo-5-fluoropyridine () 2-Br, 4-Br, 5-F -Br: Electron-withdrawing (inductive), bulky; -F: Electron-withdrawing
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole () 5-CF₃, pyridine-oxazole hybrid -CF₃: Strong electron-withdrawing; oxazole: Conjugation effects

Key Observations :

  • Hydroxyl Groups vs.
  • Fluorine Positioning : Fluorine at the 2-position (target) vs. 5-position () alters regioselectivity in reactions due to differences in electron density distribution.

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Stability Evidence Reference
4,5-Dihydroxy-2-fluoropyridine Not reported High (predicted) Moderate (OH groups prone to oxidation) N/A (inferred)
2,4-Dibromo-5-fluoropyridine Not reported Low (due to Br substituents) High (Br inertness)
Siloxy-protected pyrrolidine derivatives () 80–150 (e.g., Compound 6) Moderate (DMF/CH₂Cl₂) High (siloxy protection)

Key Observations :

  • Solubility : The target’s hydroxyl groups likely enhance solubility in polar solvents (e.g., water, DMSO) compared to brominated analogs .
  • Stability : Siloxy-protected compounds () demonstrate stability strategies applicable to the target compound, suggesting that hydroxyl groups may require protection during synthesis .

Table 3: Reactivity Profiles

Compound Key Reactivity Synthetic Challenges Evidence Reference
4,5-Dihydroxy-2-fluoropyridine -OH participation in chelation, esterification Protection of hydroxyl groups required N/A (inferred)
2,4-Dibromo-5-fluoropyridine Nucleophilic substitution (Br as leaving group) Handling bromine’s toxicity
Trifluoromethylpyridine () Electrophilic substitution hindered by -CF₃ Limited functionalization sites

Key Observations :

  • Chelation Potential: The target’s dihydroxy groups may act as bidentate ligands, unlike halogenated analogs, enabling metal complexation in catalysis .
  • Synthetic Complexity : Fluorine introduction (e.g., via HATU-mediated coupling in ) and hydroxyl protection (e.g., tert-butyldimethylsiloxy in ) are critical steps for analogous compounds .

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